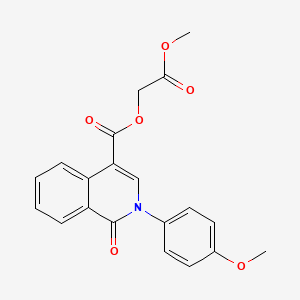

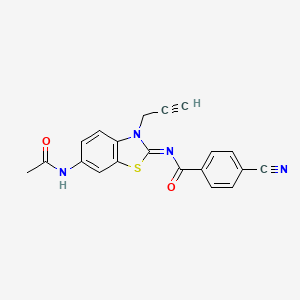

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide is a useful research compound. Its molecular formula is C20H14N4O2S and its molecular weight is 374.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Spectroscopic and Quantum Mechanical Studies

Spectroscopic, Quantum Mechanical Studies, Ligand Protein Interactions, and Photovoltaic Efficiency Modeling : Research on bioactive benzothiazolinone acetamide analogs, including compounds related to N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide, highlights their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds also demonstrate significant nonlinear optical (NLO) activity, with implications for their use in photovoltaic cells. Molecular docking studies suggest potential biological interactions, such as with Cyclooxygenase 1 (COX1), indicating diverse scientific research applications ranging from renewable energy to biologically active compounds (Mary et al., 2020).

Antitumor Activity Evaluation

Synthesis and Antitumor Activity Evaluation of New 2-(4-Aminophenyl)benzothiazole Derivatives : Derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against a variety of human tumor cell lines. This research underscores the potential of benzothiazole derivatives, including structures similar to this compound, in cancer treatment. Some compounds have shown considerable anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability and PI3K/mTOR Inhibition

Structure-Activity Relationships of Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors : Exploring the stability and efficacy of PI3Kα and mTOR inhibitors highlights the importance of benzothiazole derivatives in developing treatments for diseases where PI3K/mTOR pathways are critical. Studies have aimed to improve metabolic stability by modifying the benzothiazole structure, suggesting significant pharmacological applications for related compounds (Stec et al., 2011).

Biological Activities and Molecular Docking

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities : Research involving the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their evaluation for antioxidant, antibacterial, and urease inhibition activities showcases the broad biological applications of benzothiazole derivatives. Molecular docking studies support the potential of these compounds in inhibiting urease, an enzyme linked to various diseases, indicating the relevance of such compounds in therapeutic applications (Gull et al., 2016).

Antimicrobial Activity

Synthesis and In Vitro Antimicrobial Activity of Novel 2-(4-(Substituted-carboxamido)benzyl / phenyl)benzothiazoles : A series of benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the antimicrobial potential of benzothiazole derivatives, including compounds similar to this compound, against a broad spectrum of microorganisms, supporting their use in developing new antimicrobial agents (Yilmaz et al., 2013).

Propriétés

IUPAC Name |

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2S/c1-3-10-24-17-9-8-16(22-13(2)25)11-18(17)27-20(24)23-19(26)15-6-4-14(12-21)5-7-15/h1,4-9,11H,10H2,2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFILXPAHFVAISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)